molecular formula C11H9ClN4 B566546 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole CAS No. 107856-31-5

5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole

Cat. No.: B566546
CAS No.: 107856-31-5
M. Wt: 232.671
InChI Key: KALBLBGKEQSQEE-UHFFFAOYSA-N
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Description

5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their wide range of biological activities and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole typically involves the reaction of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile with an amine source under controlled conditions. One common method involves the use of pyridine as a solvent and microwave heating at 120°C to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods also help in maintaining the regioselectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile
  • 7-Amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles

Uniqueness

5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-amino-1-(2-chlorophenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4/c1-7-8(6-13)11(14)16(15-7)10-5-3-2-4-9(10)12/h2-5H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALBLBGKEQSQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674523
Record name 5-Amino-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107856-31-5
Record name 5-Amino-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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